molecular formula C19H20N4O2 B11389511 5-(hydroxymethyl)-N-(4-methylbenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(4-methylbenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11389511
M. Wt: 336.4 g/mol
InChI Key: BVRUNZLEUCBFKE-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, hydroxymethyl group, and two 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde under basic conditions.

    Attachment of the 4-Methylphenyl Groups: This can be achieved through Friedel-Crafts alkylation reactions using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles using reducing agents like lithium aluminum hydride.

    Substitution: The 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 5-(CARBOXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.

    Reduction: Formation of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL)-2,3-DIHYDRO-1,2,3-TRIAZOLE-4-CARBOXAMIDE.

    Substitution: Formation of nitrated or halogenated derivatives of the compound.

Scientific Research Applications

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(HYDROXYMETHYL)PHENOXY]METHYL}PHENOL: A compound with a similar hydroxymethyl group but different overall structure.

    TRIS(METHYLPHENYL)PHOSPHATE: A compound with similar phenyl groups but different functional groups.

Uniqueness

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13-3-7-15(8-4-13)11-20-19(25)18-17(12-24)21-23(22-18)16-9-5-14(2)6-10-16/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

BVRUNZLEUCBFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)C

Origin of Product

United States

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